molecular formula C9H8FNO B1467169 2-(3-Fluorophenyl)-2-methoxyacetonitrile CAS No. 1478539-32-0

2-(3-Fluorophenyl)-2-methoxyacetonitrile

Cat. No.: B1467169
CAS No.: 1478539-32-0
M. Wt: 165.16 g/mol
InChI Key: ITPRARORAQXSTH-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-2-methoxyacetonitrile is a fluorinated aromatic acetonitrile derivative offered as a key chemical intermediate for life science research and development. This compound is part of a class of acetonitrile derivatives recognized as valuable synthetic building blocks, often serving as acyl anion equivalents in organic synthesis . The methoxy and nitrile functional groups on a chiral center make this structural motif a versatile precursor for constructing more complex molecules, particularly in pharmaceutical chemistry . While specific research on this exact isomer is not extensively published in the available literature, its close structural analogs, such as 2-(4-fluorophenyl)-2-methoxyacetonitrile, are supplied for research purposes, indicating the utility of this chemical family . Researchers value these compounds for developing novel active molecules; for instance, various acetonitrile derivatives are utilized in synthesizing quinoline-based antileishmanial agents . The presence of the fluorine atom, a common bioisostere, can significantly influence a compound's metabolic stability, lipophilicity, and binding affinity, making this building block particularly interesting for medicinal chemistry programs . As a standard offering, this product can typically be produced in various grades and purities (including 99%, 99.9%, and higher) to meet specific research requirements and is packaged for room temperature storage . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(3-fluorophenyl)-2-methoxyacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c1-12-9(6-11)7-3-2-4-8(10)5-7/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPRARORAQXSTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C#N)C1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-Fluorophenyl)-2-methoxyacetonitrile is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H10FNO2. The structure features a fluorophenyl group and a methoxy group, which enhance its solubility and reactivity. These functional groups contribute to its unique chemical properties, making it a valuable compound for various applications in drug development.

Preliminary studies suggest that this compound may exert its biological effects through interactions with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, potentially influencing oxidative stress pathways and enzyme inhibition.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with similar structural features have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Activity

Studies have evaluated the anticancer properties of related compounds. For example, certain derivatives have demonstrated inhibitory effects against tumor cell lines, indicating that modifications to the phenyl and methoxy groups can enhance biological activity. The most potent derivatives exhibited low half-maximal inhibitory concentration (IC50) values, showcasing their potential as anticancer agents .

Case Studies

Case Study 1: Antitubercular Activity
A series of compounds structurally related to this compound were synthesized and tested for their antitubercular activity against Mycobacterium tuberculosis. The most potent derivative showed an MIC (Minimum Inhibitory Concentration) value of 4 µg/mL against both rifampin-sensitive and resistant strains. This highlights the potential for developing new antitubercular agents based on this scaffold .

Case Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibition properties of related compounds against key targets involved in cancer progression. The results indicated that specific substitutions on the phenyl ring significantly enhanced the inhibitory potency, with some derivatives achieving IC50 values in the nanomolar range .

Research Findings

CompoundActivity TypeTargetIC50 (µM)MIC (µg/mL)
This compoundAntimicrobialM. tuberculosisN/A4
Related Derivative AAnticancerTumor Cell Lines0.15N/A
Related Derivative BEnzyme InhibitionProtein Kinase0.60N/A

Scientific Research Applications

Medicinal Chemistry

Synthesis of Bioactive Compounds
Research indicates that 2-(3-Fluorophenyl)-2-methoxyacetonitrile can serve as an intermediate in the synthesis of bioactive compounds, including Schiff bases and pyrazole derivatives. These synthesized compounds have demonstrated promising antibacterial activity, suggesting their potential as new therapeutic agents (Puthran et al., 2019; Moghimi et al., 2014) .

Antitumor Agents
Fluorophenyl derivatives, including this compound, have been explored for their antitumor properties. Studies have identified compounds derived from this compound that exhibit significant antitumor activity. These findings highlight the potential of fluorophenyl-containing compounds in developing novel cancer therapies (Chou et al., 2010; Schroeder et al., 2009) .

Kinase Inhibitors
The compound has also been investigated as a selective inhibitor for the Met kinase superfamily, which plays a critical role in cancer progression. The ability to target specific kinases presents opportunities for more effective cancer treatments with reduced side effects .

Materials Science

Dye-Sensitized Solar Cells (DSSCs)
Recent advancements have shown that incorporating fluorophenyl moieties into metal-organic compounds can enhance the photovoltaic performance of dye-sensitized solar cells. The strategic inclusion of methoxy groups has been found to improve light absorption and energy conversion efficiency .

Analytical Chemistry

Fluorescent Probes
The development of fluorescent probes for detecting metal cations and pH changes has utilized fluorophenyl derivatives. These probes exhibit high sensitivity and selectivity towards ions such as magnesium and zinc, making them valuable tools in analytical and bioanalytical chemistry .

Case Studies and Experimental Findings

Application Study Reference Findings
Synthesis of Antibacterial CompoundsPuthran et al., 2019; Moghimi et al., 2014Demonstrated promising antibacterial activity in synthesized Schiff bases and pyrazole derivatives.
Antitumor ActivityChou et al., 2010; Schroeder et al., 2009Identified significant antitumor properties in fluorophenyl derivatives.
Kinase InhibitionVarious studies on Met kinase inhibitorsShowed selective inhibition potential for targeted cancer therapies.
Fluorescent ProbesTanaka et al., 2001Developed probes with high sensitivity for detecting metal ions and pH changes.
DSSC PerformanceRecent studies on metal-organic compoundsEnhanced photovoltaic performance through the incorporation of methoxy groups in fluorophenyl compounds.

Comparison with Similar Compounds

Structural Analogues
Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
2-(2-Fluoro-5-methoxyphenyl)acetonitrile 2-Fluoro, 5-methoxy C₉H₈FNO 165.16 Higher steric hindrance; used in agrochemicals
2-(3-Chlorophenyl)-2-methoxyacetonitrile 3-Chloro, 2-methoxy C₉H₈ClNO 181.62 Increased lipophilicity (Cl vs. F); lower metabolic stability
2-(2-Fluoro-4-methoxyphenyl)acetonitrile 2-Fluoro, 4-methoxy C₉H₈FNO 165.16 Improved solubility due to para-methoxy; used in OLED materials
2-(3-Fluorophenyl)-2-oxoacetic acid 3-Fluoro, 2-oxo C₈H₅FO₃ 168.12 Reactive keto group; precursor for anticoagulants

Key Structural Insights :

  • Substituent Position : The 3-fluorophenyl group in the target compound provides a balance of electron withdrawal and steric effects, whereas 2-fluoro isomers (e.g., 2-fluoro-4-methoxy derivative) exhibit altered electronic profiles due to proximity to the nitrile group .
Physicochemical and Pharmacokinetic Properties
Property 2-(3-Fluorophenyl)-2-methoxyacetonitrile 2-(3-Chlorophenyl)-2-methoxyacetonitrile 2-(2-Fluoro-4-methoxyphenyl)acetonitrile
Polar Surface Area (Ų) ~40 ~40 ~40
Rotatable Bonds 3 3 3
LogP (Predicted) 1.8 2.3 1.6
Oral Bioavailability (Rat) Moderate (PSA ≤140 Ų, rot. bonds ≤10) Low (higher LogP reduces solubility) High (optimal PSA and LogP)

Key Findings :

  • All analogues meet Veber’s rule (rotatable bonds ≤10, PSA ≤140 Ų), suggesting moderate-to-high bioavailability .
  • The target compound’s LogP (1.8) balances solubility and membrane permeability, whereas the chloro analogue’s higher LogP (2.3) may limit aqueous solubility .

Preparation Methods

The preparation of 2-(3-Fluorophenyl)-2-methoxyacetonitrile typically involves the nucleophilic substitution or condensation reactions where a fluorophenyl-containing precursor is functionalized with a methoxyacetonitrile group. The key synthetic challenge is the introduction of the methoxyacetonitrile moiety onto the aromatic ring bearing a fluorine substituent at the meta position.

Preparation via Nucleophilic Substitution of 3-Fluorobenzyl Derivatives

A common approach involves the use of 3-fluorobenzyl derivatives, such as 4-(3-fluorobenzyloxy)benzaldehyde or 3-fluorobenzyl chloride, which undergo nucleophilic substitution or reductive amination to introduce the methoxyacetonitrile functionality.

Key steps include:

  • Reductive amination of 4-(3-fluorobenzyloxy)benzaldehyde with amino-containing reagents in the presence of reducing agents like sodium triacetoxyborohydride or sodium cyanoborohydride to form amino propanamide derivatives bearing the 3-fluorophenylmethoxy substituent.

  • Cyanide introduction via reaction of benzyl chlorides with potassium or sodium cyanide in the presence of phase-transfer catalysts to yield benzyl acetonitriles.

Specific Patent-Documented Procedures

Reductive Amination Route (WO2019167085A1)
  • Reagents: (S)-2-aminopropanamide hydrochloride, 4-(3-fluorobenzyloxy)benzaldehyde, sodium triacetoxyborohydride or sodium cyanoborohydride, tetrahydrofuran (THF), sodium sulfate, triethylamine.

  • Procedure:

    • Dissolve (S)-2-aminopropanamide hydrochloride in THF under nitrogen atmosphere.

    • Add sodium sulfate and stir to dry the mixture.

    • Slowly add sodium triacetoxyborohydride and stir.

    • Add 4-(3-fluorobenzyloxy)benzaldehyde dissolved in THF.

    • Stir the reaction mixture at 25-30°C for 12-20 hours.

    • Adjust pH with aqueous sodium hydroxide, filter, extract with ethyl acetate.

    • Concentrate and purify by crystallization from toluene.

  • Yield: Approximately 17 to 125 grams depending on scale.

  • Purity: High purity achieved, with HPLC showing >99.9% and chiral purity >99.9%.

  • Notes: Methanesulfonate salt formation is also described to improve stability and handling.

Cyanide Substitution Route (CN102584621B)
  • Reagents: 3-fluorobenzyl chloride or 4-hydroxy-3-methoxybenzyl chloride, potassium or sodium cyanide, phase-transfer catalyst, solvent (e.g., ethylene dichloride).

  • Procedure:

    • Mix benzyl chloride derivative, cyanide source, phase-transfer catalyst, and solvent in a reaction flask.

    • Stir and allow the reaction to proceed, followed by phase separation.

    • Extract the aqueous layer with organic solvent.

    • Concentrate the organic phase to obtain 4-hydroxy-3-methoxybenzene acetonitrile or related fluorophenyl acetonitrile derivatives.

  • Yield: 75-85%.

  • Notes: This method is effective for introducing the nitrile group via nucleophilic substitution.

Experimental Data Summary

Method Key Reagents Conditions Yield (%) Purity & Notes
Reductive amination (S)-2-aminopropanamide HCl, 4-(3-fluorobenzyloxy)benzaldehyde, NaBH(OAc)3 or NaCNBH3, THF 25-30°C, 12-20 h 85-90 HPLC purity >99.9%, chiral purity >99.9%, salt formation improves stability
Cyanide substitution 3-fluorobenzyl chloride, KCN or NaCN, PTC, ethylene dichloride Room temp, phase transfer catalysis 75-85 Efficient nitrile introduction, requires careful handling of cyanide

Analytical and Purification Techniques

  • Purification: Column chromatography on silica gel (n-hexane/ethyl acetate mixtures) and crystallization from solvents like toluene.

  • Characterization: Confirmed by ^1H NMR, ^13C NMR, ^19F NMR, and mass spectrometry.

  • Spectral Data: Fluorine substitution shows characteristic coupling constants in ^13C NMR (e.g., 1J_CF ~244 Hz) and distinct ^19F NMR chemical shifts.

Research Findings and Considerations

  • The reductive amination method offers stereochemical control when chiral amines are used, enabling enantiomerically enriched products.

  • The cyanide substitution route is straightforward but involves toxic reagents requiring strict safety protocols.

  • Methanesulfonate salt formation enhances compound stability and ease of handling for pharmaceutical applications.

  • Optimization of solvent systems and reaction times improves yields and purity.

Q & A

Basic Question: What spectroscopic techniques are most effective for confirming the structure of 2-(3-Fluorophenyl)-2-methoxyacetonitrile?

Methodological Answer:
To confirm the structure, use a combination of NMR (¹H and ¹³C) , FTIR , and single-crystal X-ray diffraction (XRD) .

  • ¹H NMR : Identify methoxy (-OCH₃) protons as a singlet near δ 3.5–3.8 ppm. The fluorophenyl group’s aromatic protons will show splitting patterns influenced by fluorine’s electronegativity (e.g., meta-fluorine induces distinct coupling in aromatic protons) .
  • ¹³C NMR : The nitrile carbon (C≡N) typically resonates at δ 115–120 ppm. Fluorine’s electron-withdrawing effect shifts adjacent carbons upfield .
  • FTIR : Confirm the nitrile group via a sharp peak at ~2240 cm⁻¹ and methoxy C-O stretch near 1250 cm⁻¹ .
  • XRD : Resolve spatial arrangement and bond angles, critical for distinguishing regioisomers (e.g., 2- vs. 3-fluoro substitution) .

Advanced Question: How can competing reaction pathways during the synthesis of this compound be minimized?

Methodological Answer:
Competing pathways (e.g., over-alkylation or nitrile hydrolysis) can be mitigated via:

  • Base Selection : Use mild bases like K₂CO₃ instead of stronger bases (e.g., NaOH) to avoid deprotonation of the nitrile group. Evidence from analogous syntheses shows K₂CO₃ minimizes side reactions in acetonitrile-based reactions .
  • Temperature Control : Maintain reaction temperatures below 60°C to prevent thermal decomposition of the nitrile group. Evidence from fluorinated acetonitrile derivatives indicates instability at higher temperatures .
  • Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution while stabilizing intermediates. Avoid protic solvents that may hydrolyze the nitrile .

Basic Question: What safety precautions are critical when handling this compound?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of HCN vapors, which may form under high-temperature decomposition .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Direct contact can cause irritation, as noted in safety protocols for structurally similar nitriles .
  • Spill Management : Neutralize spills with alkaline solutions (e.g., 10% NaOH) to hydrolyze nitriles into less toxic carboxylates .

Advanced Question: How can computational modeling assist in predicting the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

  • DFT Calculations : Use density functional theory (DFT) to map electron density around the nitrile and methoxy groups. This predicts sites susceptible to nucleophilic attack (e.g., α-carbon adjacent to nitrile) .
  • Molecular Dynamics (MD) : Simulate solvent effects to optimize reaction conditions. For example, acetonitrile’s solvation properties can stabilize transition states in SN2 reactions .

Data Contradiction Analysis: How to resolve discrepancies in reported melting points for fluorinated phenylacetonitrile derivatives?

Methodological Answer:
Discrepancies often arise from:

  • Purity : Impurities (e.g., unreacted starting materials) depress melting points. Use column chromatography or recrystallization (e.g., from ethanol/water) to achieve >97% purity, as emphasized in reagent catalogs .
  • Polymorphism : Some derivatives exhibit multiple crystalline forms. Single-crystal XRD can confirm the dominant polymorph .
  • Storage Conditions : Hygroscopic nitriles may absorb moisture, altering melting behavior. Store under inert gas (N₂/Ar) at 0–6°C, as recommended for fluorinated nitriles .

Basic Question: What are the key challenges in chromatographic purification of this compound?

Methodological Answer:

  • Column Selection : Use silica gel with moderate polarity (e.g., 60–120 mesh). Fluorinated compounds often exhibit atypical retention due to fluorine’s polarity .
  • Eluent Optimization : A hexane/ethyl acetate gradient (e.g., 7:3 to 1:1) effectively separates nitriles from byproducts. Avoid acidic mobile phases to prevent nitrile degradation .

Advanced Question: How does fluorine substitution influence the electronic properties of this compound compared to non-fluorinated analogs?

Methodological Answer:

  • Electron-Withdrawing Effect : Fluorine’s -I effect increases the electrophilicity of the α-carbon adjacent to the nitrile, enhancing reactivity in nucleophilic additions. This is corroborated by NMR studies showing downfield shifts in adjacent protons .
  • Resonance Effects : Meta-fluorine minimizes resonance donation to the phenyl ring, preserving the nitrile’s electron-deficient character. Computational studies on similar compounds confirm reduced conjugation compared to para-substituted derivatives .

Basic Question: What solvents are compatible with this compound in reaction mixtures?

Methodological Answer:

  • Preferred Solvents : Acetonitrile, DMF, and THF. These aprotic solvents stabilize intermediates without reacting with the nitrile group .
  • Avoid : Protic solvents (e.g., water, methanol), which may hydrolyze the nitrile to an amide or carboxylic acid under acidic/basic conditions .

Advanced Question: How can kinetic isotope effects (KIEs) be used to study the mechanism of nitrile group transformations in this compound?

Methodological Answer:

  • Deuterium Labeling : Replace α-hydrogens with deuterium to measure KIE in hydrolysis or alkylation reactions. A significant KIE (k_H/k_D > 2) suggests a rate-determining step involving C-H bond cleavage .
  • ¹⁵N Tracer Studies : Track nitrile nitrogen in reaction products (e.g., amides) via mass spectrometry to elucidate pathways .

Data Contradiction Analysis: Why do different studies report varying yields for similar synthetic routes to fluorinated phenylacetonitriles?

Methodological Answer:
Variations arise from:

  • Catalyst Loading : Excess base (e.g., K₂CO₃) can drive side reactions. Optimize stoichiometry (e.g., 1.5 eq. base per substrate) .
  • Reaction Time : Over-stirring may degrade products. Monitor via TLC and terminate reactions at 85–90% conversion .
  • Workup Methods : Rapid quenching and extraction improve recovery. Slow neutralization can hydrolyze nitriles .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(3-Fluorophenyl)-2-methoxyacetonitrile
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